2,4'-(Pyridin-2-ylmethylene)diphenyl diacetate
Overview
Description
2,4’-(Pyridin-2-ylmethylene)diphenyl diacetate is an organic compound with the molecular formula C22H19NO4. It is a derivative of bisacodyl, a well-known stimulant laxative. This compound is characterized by the presence of a pyridine ring linked to two phenyl rings through a methylene bridge, with each phenyl ring further substituted with an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’-(Pyridin-2-ylmethylene)diphenyl diacetate typically involves the condensation of 2-pyridinecarboxaldehyde with 4,4’-dihydroxybiphenyl in the presence of an acid catalyst, followed by acetylation of the resulting bisphenol derivative. The reaction conditions often include:
Condensation Reaction: Conducted in a solvent such as ethanol or methanol, with an acid catalyst like hydrochloric acid or sulfuric acid.
Acetylation: Performed using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of 2,4’-(Pyridin-2-ylmethylene)diphenyl diacetate follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2,4’-(Pyridin-2-ylmethylene)diphenyl diacetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction of the acetate groups can yield the corresponding alcohols.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Produces quinones.
Reduction: Yields alcohol derivatives.
Substitution: Forms various substituted phenyl derivatives.
Scientific Research Applications
2,4’-(Pyridin-2-ylmethylene)diphenyl diacetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its laxative effects and potential therapeutic applications.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2,4’-(Pyridin-2-ylmethylene)diphenyl diacetate involves:
Stimulation of Enteric Neurons: Leading to increased peristalsis and colonic contractions.
Contact Laxative Effect: Enhances fluid and salt secretion in the colon, promoting bowel movements.
Molecular Targets: Primarily targets the enteric nervous system and colonic epithelial cells.
Comparison with Similar Compounds
Similar Compounds
Bisacodyl: A stimulant laxative with a similar structure but without the pyridine ring.
Sodium Picosulfate: Another stimulant laxative with a sulfonate group instead of acetate groups.
Uniqueness
2,4’-(Pyridin-2-ylmethylene)diphenyl diacetate is unique due to the presence of the pyridine ring, which may confer additional biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
[4-[(2-acetyloxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-15(24)26-18-12-10-17(11-13-18)22(20-8-5-6-14-23-20)19-7-3-4-9-21(19)27-16(2)25/h3-14,22H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHCJZMFNZPHLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(C2=CC=CC=C2OC(=O)C)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111664-35-8 | |
Record name | 2,4'-(Pyridin-2-ylmethylene)diphenyl diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111664358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4'-(PYRIDIN-2-YLMETHYLENE)DIPHENYL DIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276EMM63AK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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